molecular formula C20H16O3 B356610 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one CAS No. 243143-60-4

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one

Cat. No.: B356610
CAS No.: 243143-60-4
M. Wt: 304.3g/mol
InChI Key: JYCXZNPOGNSNDH-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound combines the structural features of benzofuran and chromenone, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one typically involves the condensation of appropriate benzofuran and chromenone precursors. One common method includes the use of a base-catalyzed condensation reaction. For instance, 4-hydroxycoumarin can be condensed with a benzofuran derivative in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity may result from its interaction with bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is unique due to its combined benzofuran and chromenone structure, which imparts distinct chemical and biological properties. This dual structural feature allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other benzofuran derivatives .

Biological Activity

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is a synthetic compound belonging to the benzofuran and chromenone families. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

The molecular formula of this compound is C23H20O3, with a molecular weight of 344.4 g/mol. The IUPAC name is this compound.

PropertyValue
Molecular FormulaC23H20O3
Molecular Weight344.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C23H20O3/c1-13...
Canonical SMILESCC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C5CCCCC5=C4

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in cellular signaling pathways, leading to its observed biological effects. For instance, studies indicate that it can induce apoptosis in cancer cells by activating intrinsic pathways related to mitochondrial dysfunction .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study involving K562 human leukemia cells, it was found that certain derivatives of benzofuran and chromenone structures induced apoptosis effectively .

Case Study:
In a comparative study, compounds derived from benzofuran exhibited varying degrees of cytotoxicity against cancer cell lines. The compound showed an IC50 value indicating potent antiproliferative activity against several tumor cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was found to exhibit broad-spectrum activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. It appears to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in vitro .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in K562 cells
AntimicrobialBroad-spectrum antibacterial effects
Anti-inflammatoryReduces cytokine production

Properties

IUPAC Name

4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCXZNPOGNSNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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